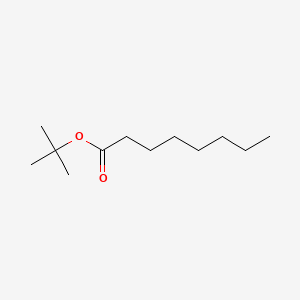

tert-Butyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

5457-66-9 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

tert-butyl octanoate |

InChI |

InChI=1S/C12H24O2/c1-5-6-7-8-9-10-11(13)14-12(2,3)4/h5-10H2,1-4H3 |

InChI Key |

BRHAUGJKIFZHDU-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OC(C)(C)C |

Canonical SMILES |

CCCCCCCC(=O)OC(C)(C)C |

Other CAS No. |

5457-66-9 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Octanoate

Chemical Synthesis Approaches

Chemical synthesis provides robust and well-established methods for the production of tert-butyl octanoate (B1194180). These methods typically involve the reaction of a carboxylic acid or its derivative with tert-butanol (B103910).

Direct Esterification Reactions

Direct esterification, also known as Fischer esterification, is a fundamental method for synthesizing esters. chemguide.co.uk This reaction involves heating a carboxylic acid (octanoic acid) with an alcohol (tert-butanol) in the presence of an acid catalyst. chemguide.co.uk Commonly used catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires elevated temperatures to shift the equilibrium towards the formation of the ester. chemguide.co.ukevitachem.com

A general representation of the direct esterification for tert-butyl octanoate is:

Octanoic acid + tert-Butanol ⇌ this compound + Water

To enhance the yield, the removal of water as it is formed can be employed to drive the reaction forward.

Acyl Chloride-Mediated Esterification

A more reactive approach to synthesizing this compound involves the use of an acyl chloride, specifically octanoyl chloride. tandfonline.com This method is generally more vigorous than direct esterification and can proceed at room temperature. chemguide.co.uk The reaction between octanoyl chloride and tert-butanol produces this compound and hydrogen chloride gas. chemguide.co.uktandfonline.com

The reaction is as follows:

Octanoyl chloride + tert-Butanol → this compound + Hydrogen Chloride

This method is highly effective due to the high reactivity of the acyl chloride, leading to a more complete and often faster reaction compared to direct esterification.

Catalytic Systems in Chemical Esterification

Various catalytic systems can be employed to facilitate the synthesis of tert-butyl esters. Acid catalysts are essential for direct esterification. Besides sulfuric acid, other acids like p-toluenesulfonic acid can also be utilized. vulcanchem.com In some instances, N-bromosuccinimide (NBS) has been used to catalyze the esterification of carboxylic acids under mild conditions. semanticscholar.org For example, the synthesis of n-butyl octanoate has been achieved with high yield using NBS as a catalyst. semanticscholar.org

In more advanced methods, palladium-based catalysts have been used for the tert-butoxycarbonylation of boronic acids to produce tert-butyl esters. researchgate.net Flow microreactor systems have also been developed for a more efficient and sustainable direct synthesis of tertiary butyl esters. rsc.org

Biocatalytic Synthesis Routes

Biocatalytic methods offer an alternative to chemical synthesis, often providing higher specificity and milder reaction conditions. mdpi.com Enzymes, particularly lipases, are widely used for the synthesis of esters. nih.govjmbfs.org

Enzymatic Esterification

Enzymatic esterification utilizes enzymes as catalysts to produce esters from carboxylic acids and alcohols. This approach is valued for its environmental friendliness and high selectivity. mdpi.com

Lipases are a class of enzymes that can catalyze the hydrolysis of fats and, in non-aqueous environments, the synthesis of esters. nih.govjmbfs.org The synthesis of this compound can be achieved through the lipase-catalyzed reaction between octanoic acid and tert-butanol.

Due to the steric hindrance of the tert-butyl group, this compound is considered a bulky ester. evitachem.com Many common lipases are not effective at hydrolyzing or synthesizing such esters. tandfonline.com However, specific lipases have been identified that show activity towards bulky esters. For instance, a novel lipase (B570770) from Burkholderia sp. YY62 was found to effectively hydrolyze this compound (TBO). jst.go.jp This discovery suggests its potential for the synthesis of such compounds as well.

Research has shown that the choice of lipase is critical. While some lipases exhibit low yields for bulky esters, others, particularly when immobilized, can achieve higher conversions. The reaction conditions, such as the solvent and temperature, also play a significant role in the efficiency of the enzymatic synthesis. For instance, in the synthesis of phenethyl octanoate, higher conversions were observed in hexane (B92381) compared to tert-butanol when using an immobilized lipase. lmaleidykla.lt

The table below summarizes key findings from studies on lipase-catalyzed reactions relevant to the synthesis of esters with structural similarities to this compound.

| Lipase Source | Substrates | Key Findings |

| Burkholderia sp. YY62 | This compound (for hydrolysis) | Demonstrated strong hydrolyzing activity towards the bulky ester TBO, suggesting potential for synthesis. tandfonline.comjst.go.jp |

| Rhizomucor miehei (immobilized) | 2-Phenylethanol and octanoic acid | Achieved higher conversion rates in hexane, a non-polar solvent. lmaleidykla.lt |

| Candida antarctica Lipase B (CALB) | Benzyl (B1604629) alcohol derivatives and octanoate esters | Successfully synthesized octanoate esters of various benzyl alcohol derivatives. mdpi.com |

Substrate Specificity and Steric Hindrance Considerations in Enzymatic Reactions

The synthesis of this compound is significantly influenced by the steric properties of its alcohol precursor, tert-butanol. The bulky nature of the tert-butyl group presents a considerable steric hindrance, making it a challenging substrate for many enzymes. evitachem.com

Most lipases, which are commonly used for esterification, fail to exhibit significant activity with highly branched and bulky substrates like tertiary alcohols. researchgate.net This is attributed to the difficulty of accommodating the sterically demanding alcohol within the enzyme's active site. For instance, the synthesis of phenethyl octanoate using Rhizomucor miehei lipase showed lower conversion rates in tert-butanol compared to hexane, highlighting the challenges posed by the solvent's structure. lmaleidykla.lt

However, a notable exception is Candida antarctica lipase A (CAL-A), which possesses a unique active site structure that allows it to accept and convert sterically hindered tertiary alcohols. researchgate.net This capability has been demonstrated in the hydrolysis of various tert-butyl esters, indicating its potential for the synthesis of compounds like this compound, even at elevated temperatures. researchgate.net The steric hindrance effect is a critical factor that dictates the choice of biocatalyst for this specific transformation. mdpi.com

Enzyme Engineering for Enhanced Catalytic Activity and Selectivity

Protein engineering has emerged as a powerful strategy to overcome the limitations of native enzymes, such as low activity and promiscuity, in producing a desired ester. biorxiv.orgresearchgate.net Alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol with an acyl-CoA, are primary targets for such engineering efforts. biorxiv.orgnih.gov

A significant challenge in microbial ester production is the broad substrate promiscuity of AATs, which often results in a mixture of different esters rather than a single target product. biorxiv.orgnih.gov Rational protein engineering and high-throughput screening methods are employed to identify and create enzyme variants with enhanced specificity and activity. biorxiv.orgfrontiersin.org

A compelling example, though focused on the closely related butyl octanoate, illustrates the potential of this approach. Researchers engineered the AAT from Actinidia chinensis (AATAc) for the production of butyl octanoate in Escherichia coli. By creating a single amino acid substitution (S99G), they enhanced the production of butyl octanoate by approximately 4.5-fold compared to the wild-type enzyme. biorxiv.orgresearchgate.net This demonstrates that targeted mutations can significantly improve an enzyme's affinity for specific substrates, in this case, likely enhancing its activity towards the octanoyl-CoA precursor. biorxiv.orgresearchgate.netpeerj.comnih.gov

Table 1: Effect of AAT Engineering on Butyl Octanoate Production This table showcases the impact of rational protein engineering on the production of butyl octanoate, a structurally similar ester, in an engineered E. coli system.

| Enzyme Variant | Host Strain | Production of Butyl Octanoate (Relative to Wild-Type) | Reference |

| Wild-Type AATAc | E. coli | 1x | biorxiv.org |

| AATAc S99G | E. coli | ~4.5x | biorxiv.orgresearchgate.net |

Solvent Systems in Biocatalysis (e.g., Solvent-Free Systems, tert-Butanol as Solvent)

The choice of solvent system is critical for optimizing biocatalytic ester synthesis, influencing substrate solubility, enzyme stability, and reaction equilibrium.

Solvent-Free Systems: Conducting enzymatic esterifications in solvent-free systems (SFS) is an increasingly popular strategy. mdpi.com These systems, where the reaction medium consists only of the substrates (the acid and alcohol), offer several advantages, including higher volumetric productivity, simplified downstream processing, and alignment with green chemistry principles by avoiding hazardous organic solvents. mdpi.comcsic.es High conversion rates (over 90%) have been achieved for various short-chain esters in SFS using immobilized lipases. mdpi.comresearchgate.net For example, a 73% conversion for butyl octanoate synthesis was achieved in just 3 hours in a solvent-free system using Novozym 435. mdpi.com

tert-Butanol as Solvent: tert-Butanol itself is frequently used as a solvent in enzymatic reactions. conicet.gov.ar It can be advantageous in systems where one of the substrates has poor solubility. For instance, in the enzymatic production of biodiesel from cottonseed oil, the addition of tert-butanol to the reaction medium eliminated the inhibition caused by undissolved methanol (B129727) and significantly increased the reaction rate and final ester yield. conicet.gov.ar Studies on the synthesis of other esters, like fructose (B13574) oleate (B1233923) and phenethyl octanoate, have also explored tert-butanol as a solvent, often comparing it to other organic solvents or using it in biphasic systems with ionic liquids to improve reaction efficiency. lmaleidykla.ltikm.org.myikm.org.my However, enzyme activity can be lower in tert-butanol compared to less polar solvents like hexane. lmaleidykla.lt

Table 2: Comparison of Solvent Systems in Enzymatic Ester Synthesis

| Reaction | Enzyme | Solvent System | Key Finding | Reference |

| Butyl octanoate synthesis | Novozym 435 | Solvent-Free | 73% conversion achieved in 3 hours, demonstrating high productivity. | mdpi.com |

| Cottonseed oil methanolysis | Novozym 435 | tert-Butanol | Addition of tert-butanol eliminated methanol inhibition and increased yield. | conicet.gov.ar |

| Phenethyl octanoate synthesis | Lipozyme® RM IM | Hexane vs. tert-Butanol | Higher conversion (65%) was achieved in hexane compared to tert-butanol (40%). | lmaleidykla.lt |

| Fructose oleate synthesis | Immobilized Lipase | [Bmim][TfO] vs. tert-Butanol | Maximum ester conversion was significantly higher in the ionic liquid (73%) than in tert-butanol (41%). | ikm.org.my |

Microbial Fermentation and Metabolic Engineering

Moving beyond isolated enzymes, the use of engineered microorganisms as whole-cell factories presents a promising route for the de novo biosynthesis of esters from simple carbon sources.

Engineered Microbial Systems for Production (e.g., Escherichia coli)

Escherichia coli is a workhorse for metabolic engineering due to its well-understood genetics and rapid growth. conicet.gov.ar It has been successfully engineered to produce a variety of esters. conicet.gov.ar A key strategy involves introducing a heterologous pathway for ester synthesis into a host strain that is optimized for precursor supply. researchgate.net

In a landmark study, E. coli was engineered to produce butyl octanoate from endogenously supplied octanoyl-CoA. peerj.comnih.govnih.gov By combining the engineering of a specific AAT enzyme with modifications to the host's fatty acid metabolism, researchers successfully directed the cell's resources towards the synthesis of a single target ester. researchgate.netpeerj.com After 48 hours of fermentation, the engineered strain accumulated 3.3 mg/L of butyl octanoate as the sole ester product, demonstrating the feasibility of using E. coli as a platform for producing specific medium-chain esters. researchgate.netnih.govnih.gov

Role and Engineering of Alcohol Acyltransferase (AAT) Enzymes

Alcohol acyltransferases (AATs), also known as alcohol acetyltransferases (EC 2.3.1.84), are central to the microbial biosynthesis of esters. biorxiv.orgresearchgate.net These enzymes catalyze the crucial final step: a thermodynamically favorable condensation of an alcohol with an activated acyl-CoA molecule to form the corresponding ester and coenzyme A. biorxiv.orgresearchgate.netpeerj.com

AATs are sourced from various organisms, particularly fruits and yeasts like Saccharomyces cerevisiae, which are natural ester producers. researchgate.netfrontiersin.org However, a persistent challenge is their substrate promiscuity, meaning a single AAT can often accept multiple alcohol and acyl-CoA substrates, leading to a mixture of ester products. biorxiv.orgfrontiersin.org This lack of selectivity hinders the production of a single, high-purity designer ester. biorxiv.org

To address this, protein engineering is employed to alter the substrate preference of AATs. biorxiv.orgresearchgate.net By modifying the amino acid sequence, particularly around the enzyme's active site, researchers can enhance catalytic efficiency and selectivity for a specific alcohol or acyl-CoA. biorxiv.org The successful engineering of an AAT from Actinidia chinensis to improve butyl octanoate production by 4.5-fold is a prime example of this strategy's effectiveness. biorxiv.orgresearchgate.net

Optimization of Endogenous Metabolic Pathways for Precursor Availability

The efficiency of microbial ester production is fundamentally dependent on the intracellular availability of the necessary precursors—in this case, an alcohol and an acyl-CoA. nih.gov To produce octanoate-containing esters in E. coli, metabolic engineers must reroute the cell's fatty acid synthesis (FAS) pathway. Normally, E. coli FAS produces long-chain acyl-ACPs (C16-C18). nih.gov

To increase the pool of the medium-chain precursor octanoyl-CoA, several modifications are implemented:

Overexpression of a specific thioesterase: Introducing a plant thioesterase (FatB) that preferentially hydrolyzes medium-chain acyl-ACPs, such as octanoyl-ACP, increases the intracellular concentration of free octanoic acid. nih.govfrontiersin.org

Overexpression of Acyl-CoA Synthetase: The overexpressed FadD enzyme activates the released free fatty acids into their metabolically active acyl-CoA thioesters (e.g., octanoyl-CoA). conicet.gov.ar

Deletion of Degradation Pathways: The gene fadE, which encodes the acyl-CoA dehydrogenase that catalyzes the first step of β-oxidation (fatty acid degradation), is knocked out. conicet.gov.arnih.gov This prevents the newly formed octanoyl-CoA from being consumed by the cell's native catabolic pathways, preserving it for ester synthesis. nih.gov

This multi-pronged approach effectively channels metabolic flux away from native pathways and towards the accumulation of the specific acyl-CoA precursor required for the AAT enzyme. plos.orgnih.govpnas.org

Chemical Reactivity and Transformation Pathways of Tert Butyl Octanoate

Hydrolysis Reactions

Hydrolysis of tert-butyl octanoate (B1194180) involves the cleavage of the ester bond by water, a reaction that can be significantly accelerated by catalysts. The products are octanoic acid and tert-butanol (B103910).

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of tert-butyl octanoate proceeds through a mechanism distinct from that of most primary and secondary esters. chemistrysteps.com Due to the stability of the tertiary carbocation that can be formed, the reaction follows a unimolecular nucleophilic substitution (SN1) pathway. chemistrysteps.comresearchgate.net

Table 1: Mechanism of Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Intermediates/Products |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of the ester is protonated by an acid (H₃O⁺). | Protonated this compound |

| 2. C-O Bond Cleavage | The bond between the acyl carbon and the oxygen of the tert-butyl group breaks, forming a stable tertiary carbocation (SN1 mechanism). chemistrysteps.comresearchgate.net | Octanoic acid, tert-butyl carbocation |

| 3. Deprotonation | The protonated carbonyl of octanoic acid is deprotonated by water. | Octanoic acid |

| 4. Nucleophilic Attack | The tert-butyl carbocation is attacked by water. | Protonated tert-butanol |

| 5. Deprotonation | A water molecule removes a proton from the protonated tert-butanol to yield the final alcohol product and regenerate the acid catalyst. | tert-Butanol, H₃O⁺ |

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a common and effective method for cleaving esters. chemguide.co.uk For this compound, this reaction is typically carried out by heating with a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction is effectively irreversible. chemistrysteps.comyoutube.com

The mechanism is a bimolecular acyl-oxygen cleavage (BAC2). epa.gov A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.comepa.gov This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, and the tert-butoxide ion is eliminated as the leaving group. The tert-butoxide ion then deprotonates the newly formed octanoic acid. This final acid-base step is what renders the reaction irreversible, as the resulting carboxylate anion is resonance-stabilized and not susceptible to further nucleophilic attack. chemistrysteps.comyoutube.com The final products are an octanoate salt and tert-butanol. chemguide.co.uk

Table 2: Products of Base-Catalyzed Hydrolysis of this compound

| Reactants | Conditions | Products |

|---|

Enzymatic Hydrolysis by Specific Hydrolases

The steric hindrance of the tert-butyl group makes this compound a poor substrate for many common lipases. jst.go.jp However, specific enzymes have been identified that can efficiently catalyze its hydrolysis. This selective cleavage under mild conditions is of significant interest in biocatalysis. researchgate.net

A novel intracellular lipase (B570770) from Burkholderia sp. YY62 has been purified and characterized specifically for its ability to hydrolyze this compound (TBO). tandfonline.comnih.gov This enzyme, a monomeric protein with a molecular mass of approximately 39-40 kDa, demonstrates maximum activity at pH 7.0 and 28°C. tandfonline.comnih.gov The reaction catalyzed by this hydrolase yields octanoic acid and tert-butanol. tandfonline.com

Other enzymes have also shown activity towards tert-butyl esters. Research has identified an esterase from Bacillus subtilis and lipase A from Candida antarctica (CAL-A) as highly active biocatalysts for the hydrolysis of various tert-butyl esters. researchgate.net Additionally, the protease subtilisin has been used for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. google.com

Table 3: Research Findings on Enzymatic Hydrolysis of tert-Butyl Esters

| Enzyme | Source Organism | Substrate(s) | Key Finding |

|---|---|---|---|

| TBO-hydrolyzing lipase | Burkholderia sp. YY62 | This compound (TBO) | Effectively hydrolyzes the bulky ester into octanoic acid and tert-butanol. jst.go.jptandfonline.com |

| Esterase (BsubpNBE) | Bacillus subtilis | tert-Butyl esters of protected amino acids | Identified as a highly active enzyme for removing tert-butyl protecting groups. researchgate.net |

| Lipase A (CAL-A) | Candida antarctica | tert-Butyl esters of protected amino acids | Shows high activity towards sterically hindered tert-butyl esters. researchgate.net |

Transesterification Processes

Transesterification is a process where the tert-butyl group of this compound is exchanged with the alkyl group of another alcohol. This equilibrium reaction can be catalyzed by acids, bases, or specific enzymes. evitachem.com

Base-catalyzed transesterification is a frequently used method. aocs.org For instance, reacting this compound with methanol (B129727) in the presence of a base would yield methyl octanoate and tert-butanol. Tin-based compounds are also common catalysts for transesterification reactions. google.com More recently, borane (B79455) catalysts, such as B(C₆F₅)₃, have been shown to effectively catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org A general laboratory procedure may involve using a strong base like sodium tert-butoxide in a suitable solvent. rsc.org

Table 4: Example of a Transesterification Reaction

| Reactants | Catalyst | Products |

|---|

Reduction Reactions

The reduction of esters typically cleaves the acyl-oxygen bond to produce two alcohol molecules. In the case of this compound, reduction of the octanoyl group would yield a primary alcohol.

Reduction to Alcohols (e.g., Primary Alcohols)

The reduction of the carbonyl group in this compound leads to the formation of 1-octanol. The tert-butyl portion of the ester is converted to tert-butanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required to reduce esters.

However, the steric hindrance of the tert-butyl group can influence the reaction's feasibility compared to less hindered esters. For example, the sterically hindered hydride lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can be used to selectively reduce a methyl ester in the presence of a tert-butyl ester, highlighting the latter's lower reactivity. rsc.org Nevertheless, exhaustive reduction of esters, including tert-butyl esters, to primary alcohols can be achieved using a large excess of powerful reducing agents like LiAlH(Ot-Bu)₃ or Red-Al®. rsc.org

Table 5: Products of the Reduction of this compound

| Reactant | Reducing Agent | Primary Alcohol Product | Other Product |

|---|

Grignard Reagent-Mediated Transformations to Tertiary Alcohols

The reaction of esters with Grignard reagents is a fundamental transformation in organic synthesis that leads to the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.org In the case of this compound, the reaction with two equivalents of a Grignard reagent results in a tertiary alcohol where two of the alkyl groups attached to the hydroxyl-bearing carbon originate from the Grignard reagent. masterorganicchemistry.comambeed.com

The mechanism of this transformation involves a two-step process. masterorganicchemistry.comquora.com Initially, the nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the tert-butoxide leaving group to form a ketone. quora.com This newly formed ketone is also reactive towards the Grignard reagent. quora.com A second molecule of the Grignard reagent then adds to the ketone, forming a new carbon-carbon bond and, after an acidic workup, yielding the final tertiary alcohol product. masterorganicchemistry.comquora.com

It is important to note that the steric hindrance of the tert-butyl group in this compound and the nature of the Grignard reagent can influence the reaction. sciencemadness.orgsciencemadness.org In cases of significant steric hindrance, Grignard reagents might act as a base, leading to deprotonation at the alpha-carbon, or as a reducing agent, rather than undergoing the desired addition reaction. sciencemadness.orgsciencemadness.org For the synthesis of highly sterically hindered tertiary alcohols, organolithium reagents are often preferred over Grignard reagents. sciencemadness.org

A general representation of the reaction is as follows:

Step 1: this compound + R-MgX → Octanoyl-R + tert-BuO-MgX

Step 2: Octanoyl-R + R-MgX → R₂-C(OMgX)-Octyl

Step 3: R₂-C(OMgX)-Octyl + H₃O⁺ → R₂-C(OH)-Octyl + Mg(OH)X

Conversion to Other Functional Groups (e.g., Acid Chlorides)

This compound can be selectively converted into other functional groups, most notably octanoyl chloride. A significant advantage of using tert-butyl esters is their selective reactivity towards certain reagents, allowing for their conversion while other ester types remain unaffected. organic-chemistry.orgnih.gov

The reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides a direct and efficient method for the synthesis of the corresponding acid chlorides in high yields. organic-chemistry.orgnih.gov This transformation is highly selective for tert-butyl esters; other common esters such as methyl, ethyl, benzyl (B1604629), and isopropyl esters are largely unreactive under these conditions. organic-chemistry.orgnih.gov This selectivity allows for the targeted conversion of a tert-butyl ester within a molecule containing other, less reactive ester functionalities.

The process for converting this compound to octanoyl chloride would involve reacting it with thionyl chloride. The byproducts of this reaction are sulfur dioxide and tert-butyl chloride.

Selective Deprotection Strategies for tert-Butyl Esters

The tert-butyl group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to removal under specific, often mild, acidic conditions. acsgcipr.org The selective removal, or deprotection, of the tert-butyl group from this compound to yield octanoic acid is a crucial step in many synthetic sequences.

Several methods exist for the deprotection of tert-butyl esters, often relying on acid catalysis. acsgcipr.org The mechanism typically involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which then often forms isobutylene. acsgcipr.orgstackexchange.comcommonorganicchemistry.com

Common reagents and conditions for tert-butyl ester deprotection include:

Trifluoroacetic Acid (TFA): TFA is a strong acid commonly used for the cleavage of tert-butyl protecting groups. stackexchange.comcommonorganicchemistry.com The reaction is often performed in a solvent like dichloromethane (B109758) (DCM) or neat.

Aqueous Phosphoric Acid: This provides a milder and more environmentally benign alternative for deprotection, effective for tert-butyl esters, carbamates, and ethers. organic-chemistry.org

Lewis Acids: Various Lewis acids can catalyze the deprotection of tert-butyl esters.

Cerium(III) chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system in refluxing acetonitrile (B52724) can selectively cleave tert-butyl esters, even in the presence of other acid-sensitive groups like N-Boc. organic-chemistry.orgthieme-connect.com

Zinc Bromide (ZnBr₂): In dichloromethane, ZnBr₂ can mediate the selective hydrolysis of tert-butyl esters. acs.org

Ytterbium Triflate (Yb(OTf)₃): A catalytic amount of ytterbium triflate in nitromethane (B149229) at moderate temperatures can effectively and selectively deprotect tert-butyl esters. niscpr.res.in

Other Reagents:

The combination of tris(4-bromophenyl)aminium radical cation (magic blue) and triethylsilane offers a mild method for deprotection. organic-chemistry.org

Powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) has been reported as a safer alternative to the hazardous sodium hydride in DMF for cleaving tert-butyl benzoates. organic-chemistry.org

| Reagent/System | Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Neat or in DCM | Strong acid, effective but can remove other acid-labile groups. |

| Aqueous Phosphoric Acid | Mild, environmentally friendly, selective for tert-butyl groups over many others. organic-chemistry.org | |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.orgthieme-connect.com |

| ZnBr₂ | Dichloromethane | Can selectively hydrolyze tert-butyl esters in the presence of other acid-labile groups. acs.org |

| Ytterbium Triflate (Yb(OTf)₃) | Catalytic amount in nitromethane, 45-50°C | Mild, selective for tert-butyl esters over benzyl, allyl, and methyl esters. niscpr.res.in |

| Tris(4-bromophenyl)aminium radical cation / Triethylsilane | Mild conditions. organic-chemistry.org | |

| Powdered KOH / THF | Ambient temperature | Safer alternative for cleavage of tert-butyl benzoates. organic-chemistry.org |

Advanced Analytical Characterization Methodologies for Tert Butyl Octanoate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the precise molecular architecture of tert-butyl octanoate (B1194180). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of tert-butyl octanoate. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's structure.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the signals correspond to the different types of protons present in the molecule. For this compound, the spectrum would characteristically show a singlet for the nine equivalent protons of the tert-butyl group. The protons on the octanoate chain would appear as a series of multiplets, with the α-methylene protons adjacent to the carbonyl group appearing at a distinct downfield shift.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum of this compound would display a resonance for the quaternary carbon of the tert-butyl group, a signal for the carbonyl carbon of the ester, and a series of peaks corresponding to the different carbon atoms along the octanoate chain. The chemical shifts of these signals are indicative of their chemical environment. For instance, the carbonyl carbon exhibits a characteristic downfield shift. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.2 |

| OC(CH₃)₃ | - | ~80.5 |

| C=O | - | ~172.5 |

| α-CH₂ | ~2.18 (t, 2H) | ~35.0 |

| β-CH₂ | ~1.58 (quint, 2H) | ~25.2 |

| Other CH₂ | ~1.28 (m) | ~22.8, ~29.1, ~31.8 |

| CH₃ | ~0.88 (t, 3H) | ~14.1 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of an ester is characterized by a strong, prominent absorption band corresponding to the carbonyl (C=O) group stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. Another significant absorption is due to the C-O stretching vibrations of the ester linkage, which usually appear as two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch. researchgate.netcranfield.ac.uk The spectrum will also display absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups (both the tert-butyl and octanoate moieties). researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1740 | C=O stretch | Ester |

| ~1465, ~1365 | C-H bend | Alkyl (CH₃, CH₂) |

| ~1250, ~1150 | C-O stretch | Ester |

Note: These are approximate values and can be influenced by the molecular environment.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. nist.gov The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (200.32 g/mol ). nist.govnist.gov A prominent fragment ion is often observed at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). aip.orgpearson.com Other fragments resulting from the cleavage of the octanoate chain would also be present. jst.go.jp

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. rsc.orgnih.gov This is particularly useful for confirming the molecular formula of this compound as C₁₂H₂₄O₂. nist.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. gcms.czjsmcentral.org In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. Different types of capillary columns, such as those with a non-polar or mid-polar stationary phase, can be used for the separation. cabidigitallibrary.org

When coupled with a mass spectrometer, the technique is known as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gove4journal.com GC-MS combines the separation power of GC with the identification capabilities of MS. jsmcentral.orgoiv.int As this compound elutes from the GC column, it is directly introduced into the mass spectrometer, where its mass spectrum is recorded. This allows for positive identification of the compound even in complex mixtures. jofamericanscience.orgresearchgate.net

Table 3: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 300°C |

| MS Ionization | Electron Ionization (70 eV) |

| Mass Range | 50-500 amu |

Note: These parameters are illustrative and would require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for non-volatile samples or when derivatization for GC is not desirable. researchgate.net Reversed-phase HPLC is a common mode used for this purpose. sielc.comresearchgate.net In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724). sielc.com The separation is based on the compound's hydrophobicity. This compound, being a relatively non-polar molecule, would be well-retained on a reversed-phase column. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a mass spectrometer (LC-MS). mdpi.com

Table 4: Example HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if applicable) or Mass Spectrometry |

| Column Temperature | Ambient or controlled |

Note: Specific gradient conditions and detector settings would need to be developed based on the sample matrix and analytical goals.

Computational and Theoretical Investigations of Tert Butyl Octanoate

Molecular Modeling and Simulation

Molecular modeling and simulations are indispensable tools for visualizing and understanding the dynamic interactions between enzymes and substrates. They allow researchers to explore the structural and energetic factors that govern the catalytic process for ester synthesis.

Enzyme-substrate docking is a computational technique used to predict the preferred orientation of a substrate when it binds to an enzyme's active site to form a stable complex. For the synthesis of tert-butyl octanoate (B1194180), this involves docking its precursors, octanoic acid and tert-butanol (B103910), into the active site of a lipase (B570770), a common class of enzymes used for esterification. nih.gov

Tertiary alcohols like tert-butanol are known to be challenging substrates due to their bulkiness. researchgate.net Molecular docking studies can help rationalize the observed catalytic activity, or lack thereof, by examining the proximity of the substrates to key catalytic residues. In a typical lipase catalytic triad (B1167595) (Ser-His-Asp), the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of octanoic acid, forming an acyl-enzyme intermediate. Subsequently, tert-butanol must bind in a suitable orientation for its hydroxyl group to attack this intermediate, leading to the formation of tert-butyl octanoate.

Research on analogous systems, such as the synthesis of butyl octanoate, has utilized docking to guide protein engineering. For instance, docking octanoyl-CoA and butanol into the active site of an alcohol acyltransferase (AAT) enzyme helped identify key amino acid residues influencing substrate binding. researchgate.net Mutations of these residues were then performed to improve the enzyme's efficiency. researchgate.netnih.gov A study on a lipase from Burkholderia sp. YY62, which was specifically screened for its ability to hydrolyze the bulky this compound, suggests that its unique active site geometry is responsible for its unusual reactivity. tandfonline.com Docking simulations for this or similar enzymes could reveal the specific interactions that accommodate the tert-butyl group.

Table 1: Representative Data from Molecular Docking Studies on Ester Synthesis

| Enzyme/Variant | Substrate(s) | Key Interacting Residues (Predicted) | Predicted Binding Affinity/Score (Illustrative) | Finding |

| Alcohol Acyltransferase (AAT16) | Octanoyl-CoA, Butanol | HxxxD and DFGWG motifs | - | Docking revealed unfavorable distances for catalysis in the wild-type enzyme. researchgate.net |

| AAT16 Mutant (S99G) | Octanoyl-CoA, Butanol | H166 | - | Mutation reduced the distance between the substrate and a key histidine residue, enhancing activity. researchgate.net |

| Candida antarctica Lipase B (CALB) | Propranolol, Acetylating Agent | Catalytic Triad (Ser, Asp, His) | - | Docking and MD simulations explained the observed chemoselectivity, showing a productive binding mode only for O-acetylation. researchgate.net |

This table is illustrative, drawing on findings from related ester synthesis studies to demonstrate the type of data generated.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and flexibility of enzymes over time. emerginginvestigators.org In the context of ester synthesis, MD simulations are crucial for understanding how the enzyme's structure behaves in non-aqueous or organic solvent environments, which are often used to shift the reaction equilibrium towards synthesis rather than hydrolysis. dtu.dk

MD studies on lipases like Candida antarctica Lipase B (CALB), Rhizomucor miehei lipase (RML), and Thermomyces lanuginosus lipase (TLL) in various organic solvents have shown that enzyme activity is highly correlated with the conformational stability of the active site. dtu.dk For instance, simulations can reveal how solvent molecules interact with the enzyme surface and how water activity affects the formation of water clusters that can influence catalytic efficiency. dtu.dk A relatively stable enzyme conformation, indicated by a lower root-mean-square deviation (RMSD) value during the simulation, is often linked to higher catalytic stability. acs.org However, for some enzymes, a higher RMSD might indicate a conformational change to a more active state. acs.org These simulations are vital for optimizing reaction conditions and for understanding why certain enzymes are more robust for synthesizing bulky esters like this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic details of reaction mechanisms. arturorobertazzi.it The "quantum chemical cluster" approach is often used, where the enzyme's active site is modeled as a smaller, manageable system. researchgate.netnih.gov

For the lipase-catalyzed synthesis of this compound, QC calculations can model the key steps:

Formation of the acyl-enzyme intermediate: This involves the nucleophilic attack of the catalytic serine on the octanoic acid. QC methods can calculate the energy barrier for the formation of the tetrahedral intermediate and its subsequent collapse.

Acylation of the alcohol: The subsequent reaction where tert-butanol attacks the acyl-enzyme intermediate is a critical step. Due to the steric hindrance of the tert-butyl group, this step likely has a high activation energy barrier. QC calculations can precisely model the transition state geometry and its energy, providing a quantitative understanding of why this reaction is challenging for many standard lipases. researchgate.netacs.org

By comparing the calculated energy barriers for different potential substrates or different enzyme variants, researchers can rationalize experimental observations of reaction rates and selectivity. acs.org These calculations provide a level of detail about bond-making and bond-breaking processes that is inaccessible to classical methods like molecular docking or MD simulations.

Computational Approaches in Enzyme Engineering and Discovery

Computational tools are central to modern enzyme engineering, enabling a shift from random mutagenesis to rational or semi-rational protein design. nih.gov The goal is to create novel enzymes with enhanced activity, stability, or altered substrate specificity, for instance, to efficiently synthesize bulky esters. inrs.caub.edu

The process often begins with identifying an enzyme with some, albeit low, activity towards the target substrate, such as a lipase that can process tert-butanol. Computational and molecular modeling techniques can then be used to predict how mutations might improve function. rsc.org For example, analysis of the active site of an esterase from Pseudomonas fluorescens led to the identification of four key residues that, when mutated, improved its enantioselectivity and activity. nih.gov

Computational workflows for enzyme engineering typically involve:

Homology Modeling: Creating a 3D structural model of a target enzyme if its crystal structure is not available. researchgate.net

Substrate Docking: As described in 5.1.1, to identify residues in the binding pocket that interact with the substrate. nih.gov

Rational Design: Identifying "hot spots" for mutation. For synthesizing this compound, residues that cause steric clashes with the tert-butyl group would be primary targets for mutation to smaller amino acids (e.g., Alanine or Glycine). researchgate.net

High-Throughput Screening: While an experimental technique, computational analysis of screening data helps to pinpoint the most promising enzyme variants for further development. rsc.org

These computational approaches accelerate the discovery and optimization of enzymes, making the biocatalytic production of challenging molecules like this compound more feasible. nih.govrsc.org

Applications of Tert Butyl Octanoate in Organic and Bio Organic Synthesis Research

Role as a Model Substrate in Enzyme Research

The distinct structure of tert-butyl octanoate (B1194180), characterized by the bulky tert-butyl group attached to the carboxyl group of octanoic acid, makes it an ideal model substrate for probing the intricacies of enzyme-catalyzed reactions. evitachem.com

Investigation of Lipase (B570770) Substrate Specificity

In the field of enzymology, tert-butyl octanoate has been instrumental in the screening and characterization of novel lipases with unique substrate specificities. ucl.ac.ukjst.go.jp Lipases (glycerol ester hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of ester bonds. While many lipases readily hydrolyze esters with primary or secondary alcohols, those with bulky substituents, such as the tert-butyl group, are often poor substrates. ucl.ac.uk

This property has been exploited by researchers to identify new lipases capable of acting on sterically demanding esters. For instance, this compound (TBO) was employed as a model substrate to screen for bacteria that produce lipases with a preference for bulky esters. ucl.ac.ukjst.go.jp In one study, a bacterial strain, identified as Burkholderia sp. YY62, was isolated from soil samples due to its ability to utilize TBO as a sole carbon source. The lipase from this strain demonstrated significantly higher hydrolytic activity towards TBO compared to commercially available lipases, highlighting its unique substrate preference for sterically hindered esters. ucl.ac.uktandfonline.comnih.gov

The hydrolytic activity of the lipase from Burkholderia sp. YY62 was found to be dependent on the acyl chain length of the substrate, with the C8 acid moiety of this compound showing the highest activity. tandfonline.com This research underscores the value of this compound as a specific probe to discover and characterize lipases with novel catalytic capabilities.

Study of Steric Hindrance Effects on Enzymatic Catalysis

The significant steric hindrance imparted by the tert-butyl group in this compound makes it an excellent tool for studying the effects of steric bulk on enzyme catalysis. researchgate.net The size and spatial arrangement of substituents near the reaction center can profoundly influence the rate and selectivity of enzymatic reactions.

The hydrolysis of tert-butyl esters, such as this compound, is often slower compared to their less hindered counterparts, like methyl or ethyl esters. amelica.org This is attributed to the difficulty of the bulky ester fitting into the active site of many enzymes. Research has shown that the steric effect of the alkoxide leaving group significantly influences the efficacy of ester hydrolysis. amelica.org For example, in non-enzymatic hydrolysis, the rate of hydrolysis follows the order of Me ≈ Et > Bn ≈ allyl > i-Pr >> t-Bu, demonstrating the profound impact of the bulky tert-butyl group. amelica.org

In the context of enzymatic reactions, this steric effect is even more pronounced. The low reactivity of tert-butyl esters with most known lipases is a direct consequence of this steric hindrance. ucl.ac.uk However, the discovery of enzymes like the lipase from Burkholderia sp. YY62, which can efficiently hydrolyze this compound, provides valuable insights into the structural features of enzyme active sites that can accommodate bulky substrates. tandfonline.comnih.gov The study of such enzymes and their interaction with this compound contributes to a deeper understanding of enzyme structure-function relationships and the molecular basis of substrate specificity.

Utility as a Protecting Group in Complex Organic Synthesis

The tert-butyl group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

Protection of Carboxylic Acid Functionalities

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group, such as a carboxylic acid, to prevent it from undergoing unwanted reactions. The tert-butyl ester of a carboxylic acid, such as this compound, serves as an effective protecting group. It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxylic acid. organic-chemistry.org

The removal of the tert-butyl protecting group (deprotection) is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA), which cleaves the ester to regenerate the carboxylic acid and release isobutylene. iris-biotech.deontosight.ai This selective deprotection is a cornerstone of modern synthetic organic chemistry.

Application in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are essential to control the sequence of amino acid addition. The tert-butyl group is a common choice for protecting the side chains of certain amino acids, such as aspartic acid, glutamic acid, serine, threonine, and tyrosine. ontosight.aipeptide.com While specific literature detailing the direct use of this compound in this context is limited, the principles of tert-butyl ester protection are directly applicable.

In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support. Each new amino acid is added with its amino group protected (commonly with an Fmoc group) and its reactive side chain, if present, also protected. iris-biotech.de The use of tert-butyl ethers and esters for side-chain protection is a key component of the widely used Fmoc/tBu strategy. iris-biotech.de These tert-butyl protecting groups are stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but are readily cleaved during the final acidolytic cleavage of the peptide from the resin, typically with a high concentration of TFA. iris-biotech.deontosight.ai This orthogonal protection scheme allows for the precise and efficient construction of complex peptides.

Intermediate in the Synthesis of Other Chemical Compounds

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex and biologically active molecules. beilstein-journals.org

A notable example is the use of a derivative of this compound in the total synthesis of amphibian alkaloids. In the enantioselective synthesis of indolizidine and quinolizidine (B1214090) analogues, tert-butyl (3R)-3-{benzyl[(1R)-1-phenylethyl]amino}octanoate served as a key chiral starting material. beilstein-journals.orgnih.gov This intermediate was transformed through a multi-step sequence into complex heterocyclic structures that form the core of these alkaloids. beilstein-journals.orgresearchgate.net The synthesis of (-)-8-epi-indolizidine 209B and [(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol from this this compound derivative showcases its utility in constructing stereochemically defined molecules. beilstein-journals.orgnih.gov

Furthermore, this compound can be a precursor for the synthesis of other esters through transesterification reactions, where it reacts with other alcohols to form different ester products. evitachem.com Its ability to participate in various chemical transformations makes it a versatile building block in organic synthesis.

Environmental and Green Chemistry Considerations in Ester Synthesis

Development of Sustainable Esterification Processes

Traditional esterification methods often rely on harsh conditions and environmentally persistent solvents. In response, significant research has been dedicated to developing greener alternatives that are more efficient, use safer materials, and minimize waste. carlroth.com

The choice of solvent is a critical factor in the environmental impact of a chemical process. carlroth.com Green chemistry principles advocate for the use of safer solvents or, ideally, the elimination of solvents altogether. carlroth.com

Green Solvents: Research into greener esterification has explored alternatives to traditional, often hazardous, solvents like dichloromethane (B109758) or dimethylformamide. jove.com Solvents such as acetonitrile (B52724) have been used for modified Steglich esterification, allowing for high yields and simplified product isolation without the need for chromatographic purification, thereby reducing hazardous waste. jove.com Other solvents considered "green" due to their favorable toxicological and environmental profiles include lactate (B86563) esters and dimethyl carbonate. carlroth.comosti.gov In the context of enzymatic synthesis, polar solvents like tert-butanol (B103910) have been successfully used. lmaleidykla.ltresearchgate.net For instance, the enzymatic synthesis of 6-O-D-glucosyldecanoate has been optimized in tert-butanol. researchgate.net

Solvent-Free Systems: A significant advancement in green ester synthesis is the development of solvent-free reaction conditions. These systems not only eliminate solvent-related waste but can also lead to higher reaction rates and easier product separation. rsc.orgmdpi.com A novel and efficient method for synthesizing tert-butyl esters involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach operates without external heating and in a neutral environment, making it particularly suitable for sensitive molecules. rsc.org Lipase-catalyzed synthesis of various esters, including butyl octanoate (B1194180), has also been successfully demonstrated in solvent-free systems, often achieving high conversion rates. mdpi.comnih.gov

Table 1: Comparison of Selected Esterification Systems

| Method | Key Features | Compound Example(s) | Solvent(s) | Catalyst/Reagent | Noteworthy Finding | Source(s) |

|---|---|---|---|---|---|---|

| Electromagnetic Milling | Solvent-free, base-free, no external heating | tert-Butyl esters | None | (Boc)₂O | Provides a green and sustainable approach, especially for sensitive molecules. | rsc.org |

| Greener Steglich Esterification | High purity product without chromatography | Various esters from primary/secondary alcohols | Acetonitrile | EDC, DMAP | Reduces hazardous solvent waste compared to traditional methods using chlorinated solvents. | jove.com |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity | Phenethyl octanoate, 6-O-D-glucosyldecanoate | tert-Butanol, Hexane (B92381) | Lipase (B570770) (e.g., Lipozyme® RM IM, Novozyme 435) | The choice of solvent significantly impacts enzyme activity and ester yield. | lmaleidykla.ltresearchgate.net |

| Lipase-Catalyzed Solvent-Free Synthesis | Elimination of organic solvents, simplified downstream processing | Butyl octanoate | None | Lipase (e.g., Novozym 435®, M. litoralis lipase) | High conversions ( >90%) are achievable under optimized conditions. | mdpi.comnih.gov |

Biocatalysis, particularly using enzymes like lipases, represents a cornerstone of green chemistry for ester synthesis. mdpi.comd-nb.info Enzymes operate under mild conditions (temperature and pH), exhibit high specificity, and reduce the generation of by-products. mdpi.com

The synthesis and hydrolysis of sterically hindered esters like tert-butyl octanoate are challenging for many common lipases. tandfonline.comjst.go.jp The bulky tert-butyl group near the ester bond prevents easy access for the enzyme. tandfonline.com To address this, researchers have screened for novel enzymes with a preference for such substrates. A notable success was the isolation of a lipase from Burkholderia sp. YY62, which demonstrates significantly higher hydrolytic activity towards this compound (TBO) compared to commercially available lipases. jst.go.jp This specific lipase was identified by its ability to use TBO as a sole carbon source for growth. jst.go.jp In a direct comparison, the TBO-hydrolyzing activity of the Burkholderia sp. YY62 lipase was found to be over 100-fold superior to that of other commercial lipases, highlighting its potential for both the synthesis and resolution of compounds with bulky tertiary alcohol moieties. tandfonline.comjst.go.jp

Microbial fermentation is another emerging enzyme-based approach. Escherichia coli has been engineered to produce butyl octanoate from endogenous octanoyl-CoA by introducing an alcohol acyltransferase (AAT) enzyme. nih.govresearchgate.net Through protein engineering of the AAT for improved substrate specificity, researchers were able to achieve the production of butyl octanoate as the sole ester product. nih.gov

Table 2: Relative Hydrolytic Activity of Various Lipases on this compound (TBO)

| Lipase Source | Relative TBO-Hydrolyzing Activity (%)* |

|---|---|

| Burkholderia sp. YY62 | 100 |

| Pseudomonas aeruginosa | 1.0 |

| Pseudomonas fluorescens | < 0.1 |

| Alcaligenes sp. | < 0.1 |

| Rhizopus delemar | < 0.1 |

| Mucor javanicus | < 0.1 |

| Aspergillus niger | < 0.1 |

| Candida rugosa | 0.8 |

| Porcine pancreas | < 0.1 |

\Activity is expressed relative to the lipase from Burkholderia sp. YY62, which is set at 100%. Data sourced from screening studies identifying novel lipases for bulky esters.* jst.go.jp

General Principles of Abiotic and Biotic Degradation of Esters

The environmental fate of a chemical is determined by its susceptibility to degradation processes, which can be broadly categorized as abiotic (non-living) and biotic (involving living organisms). rsc.orgrsc.org For esters, these processes primarily target the ester linkage.

Abiotic Degradation: This form of degradation is initiated by physical and chemical environmental factors. mdpi.com The primary abiotic mechanisms for esters are hydrolysis and photolysis. up.pt

Hydrolysis: This is a chemical reaction where water breaks the ester bond, yielding the parent carboxylic acid and alcohol (in this case, octanoic acid and tert-butyl alcohol). up.ptlibretexts.org The rate of hydrolysis is influenced by pH and temperature. mdpi.comencyclopedia.pub The ester linkage in compounds like this compound is susceptible to this process. rsc.orgencyclopedia.pub

Photolysis: This process involves the breakdown of chemical bonds by light, particularly UV radiation. up.pt While some esters can be degraded by direct light absorption, indirect photolysis, often mediated by other light-absorbing substances in the environment (like humic acids), can also occur. researchgate.netacs.org

Biotic Degradation: This involves the breakdown of chemicals by microorganisms such as bacteria and fungi. mdpi.comencyclopedia.pub It is often the predominant fate for esters in soil and aquatic environments. researchgate.net The process typically begins with microorganisms adhering to the substance's surface and secreting extracellular enzymes. mdpi.com

Enzymatic Hydrolysis: For esters, the key enzymes involved in biodegradation are esterases and lipases, which catalyze the hydrolytic cleavage of the ester bond. researchgate.net This is the first and often rate-limiting step in the biodegradation pathway. libretexts.org The resulting smaller molecules (octanoic acid and tert-butyl alcohol) can then be assimilated by the microorganisms as sources of carbon and energy, ultimately leading to mineralization into carbon dioxide and water under aerobic conditions. encyclopedia.pub

Influence of Structure: The rate of biotic degradation is highly dependent on the chemical structure. Factors like steric hindrance can significantly impact enzyme efficiency. tandfonline.com The bulky tert-butyl group in this compound would be expected to slow the rate of enzymatic hydrolysis compared to less hindered esters, such as n-butyl octanoate. tandfonline.comevitachem.com Abiotic processes can sometimes enhance biotic degradation by breaking down a larger molecule into smaller, more bioavailable fragments. rsc.orgencyclopedia.pub

Table 3: Key Factors Influencing Ester Degradation

| Degradation Type | Primary Mechanism(s) | Key Influencing Factors | Relevance to this compound | Source(s) |

|---|---|---|---|---|

| Abiotic | Hydrolysis, Photolysis | pH, Temperature, Light intensity | The ester bond is susceptible to cleavage by water (hydrolysis) and potentially light. | mdpi.comup.ptlibretexts.org |

| Biotic | Enzymatic Hydrolysis | Microbial diversity, Enzyme availability (lipases, esterases), Temperature, Oxygen levels, Chemical structure | Degradation is mediated by microbial enzymes, but the bulky tert-butyl group likely hinders enzymatic attack, slowing the rate compared to linear esters. | tandfonline.commdpi.comencyclopedia.pubresearchgate.net |

Future Research Directions and Emerging Trends in Tert Butyl Octanoate Studies

Development of Novel Catalytic Systems for Esterification

The direct esterification of octanoic acid with tert-butanol (B103910) or the transesterification of other octanoates to produce tert-butyl octanoate (B1194180) presents challenges due to the steric hindrance of the tert-butyl group. Future research is heavily focused on overcoming these challenges through the development of innovative catalytic systems.

Solid acid catalysts offer significant advantages over traditional homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. Research in this area is moving towards the design of highly active and stable heterogeneous catalysts specifically for the synthesis of bulky esters like tert-butyl octanoate.

One promising direction is the use of functionalized carbon materials. For instance, acid-modified petroleum coke has shown potential for the esterification of octanoic acid. eurekalert.org Future studies could explore the optimization of these catalysts by tuning the number and strength of acid sites, as well as the surface hydrophobicity, to enhance their performance for the more sterically demanding tert-butylation. eurekalert.org

Another area of interest is the development of novel solid acid catalysts with tailored pore structures and active sites. For example, bulky diarylammonium arenesulfonates have been shown to be effective for the esterification of sterically demanding alcohols. organic-chemistry.org Immobilizing these catalysts on a polymeric matrix could lead to highly recyclable and efficient systems for this compound synthesis. organic-chemistry.org

| Catalyst Type | Substrate (Acid) | Substrate (Alcohol) | Key Findings | Potential for this compound |

| Acid-modified petroleum coke | Octanoic acid | Methanol (B129727) | Comparable activity to commercial catalysts, influenced by acid site density and hydrophobicity. eurekalert.org | High; catalyst properties can be tuned for bulkier alcohols. |

| Bulky diarylammonium arenesulfonates | Various carboxylic acids | Sterically demanding alcohols | High yields at room temperature without water removal; can be immobilized for recycling. organic-chemistry.org | Excellent; specifically designed for sterically hindered substrates. |

Lewis acids are emerging as powerful catalysts for esterification reactions, particularly for substrates that are sensitive to strong Brønsted acids. Recent studies have highlighted the use of catalysts like bis(trifluoromethanesulfonyl)imide (Tf2NH) for the efficient tert-butylation of carboxylic acids. organic-chemistry.orgresearchgate.net This approach offers high yields and faster reaction times compared to conventional methods. researchgate.net Future research will likely focus on expanding the scope of such catalysts and developing more cost-effective and recyclable Lewis acid systems.

Multi-metal catalysts, which can offer synergistic effects between different metal centers, are another promising avenue. For example, RhRu bimetallic oxide clusters have been developed for the cross-dehydrogenative coupling of arenes and carboxylic acids, a greener approach to ester synthesis. eurekalert.org While not yet applied to this compound, this technology could be adapted for the direct coupling of octanoic acid with a suitable tert-butyl source.

Ionic liquids (ILs) are being investigated as both catalysts and solvents for esterification reactions, offering benefits such as high thermal stability and the ability to form biphasic systems for easy product separation. smolecule.com Their tunable nature allows for the design of ILs with specific acidic or basic properties to catalyze the formation of this compound. Future work will likely focus on the synthesis of task-specific ionic liquids that are highly efficient and can be recycled with minimal loss of activity. smolecule.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as green and inexpensive alternatives to traditional solvents and catalysts for ester synthesis.

Photocatalysis and electrocatalysis represent cutting-edge approaches to drive chemical reactions under mild conditions, often using renewable energy sources. While still a nascent field for the synthesis of bulky esters, the potential is significant. Visible-light-induced methods are being developed for the synthesis of various esters, and these could be adapted for this compound production. acs.org Similarly, electrocatalysis offers a way to perform esterification without the need for chemical catalysts, relying instead on an electric field to promote the reaction. mdpi.com Future research will aim to develop efficient and selective photo- and electrocatalytic systems for the synthesis of sterically hindered esters like this compound.

Advanced Biocatalyst Design and Engineering for Bulky Ester Transformations

Biocatalysis, using enzymes to catalyze chemical reactions, is an increasingly attractive approach for the synthesis of esters due to its high selectivity, mild reaction conditions, and environmental benefits. While the enzymatic synthesis of butyl octanoate has been demonstrated, the production of the bulkier this compound presents a greater challenge for many natural enzymes. nih.govnih.gov

Future research will focus on the rational design and directed evolution of enzymes, such as lipases and acyltransferases, to improve their activity and selectivity towards sterically hindered substrates like tert-butanol and octanoyl-CoA. nih.govresearchgate.net This involves modifying the enzyme's active site to better accommodate the bulky tert-butyl group. Metabolic engineering of microorganisms like Escherichia coli to create whole-cell biocatalysts for the production of this compound from renewable feedstocks is another promising direction. nih.govnih.gov This approach could lead to more sustainable and cost-effective production processes.

| Biocatalyst | Substrate(s) | Product | Key Advancement | Relevance to this compound |

| Engineered Alcohol Acyltransferase (AAT) | Octanoyl-CoA and butanol | Butyl octanoate | Rational protein engineering improved substrate specificity. nih.gov | Demonstrates the feasibility of engineering enzymes for specific ester synthesis. |

| Carbonyl Reductase (LbCR) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | tert-Butyl (R)-3-hydroxyl-5-hexenoate | High activity and diastereoselectivity towards a bulky tert-butyl ester precursor. researchgate.net | Shows that enzymes can be found and engineered to handle bulky tert-butyl groups. |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental studies is becoming increasingly crucial for accelerating the development of new catalysts and processes for this compound synthesis. Computational methods, such as density functional theory (DFT), can be used to elucidate reaction mechanisms, predict the activity of new catalysts, and understand the interactions between substrates and catalyst active sites.

For instance, computational studies have been used to investigate the structure and energetics of tert-butylbenzenium ions, providing insights that are relevant to the tert-butylation process. A similar approach could be applied to model the esterification of octanoic acid with tert-butanol, helping to identify the most promising catalytic pathways and catalyst designs.

Experimental validation of computational predictions is essential. High-throughput screening of catalysts, combined with detailed kinetic studies and advanced characterization techniques, can provide the data needed to refine computational models and guide the development of more efficient systems for this compound production. This synergistic approach will be instrumental in overcoming the current challenges and advancing the field.

Process Intensification and Continuous Flow Chemistry in Ester Production

The production of esters, including this compound, is increasingly benefiting from the principles of process intensification (PI) and continuous flow chemistry. These modern manufacturing paradigms offer substantial improvements over traditional batch processing by integrating multiple operations, reducing equipment size, minimizing waste, and enhancing safety and efficiency. mdpi.comcetjournal.it

Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing energy consumption, equipment size, or waste generation. mdpi.com For esterification, a key challenge is the reversible nature of the reaction, which often limits product yield. mdpi.com PI strategies directly address this by coupling reaction with separation in a single unit, a prime example being reactive distillation (RD). manchester.ac.ukresearchgate.net In an RD column, the esterification reaction occurs in the presence of a catalyst while the products are continuously separated. manchester.ac.uk Water, a byproduct of the reaction, can be removed, which shifts the equilibrium toward the product side, thereby increasing the conversion of the carboxylic acid. mdpi.comresearchgate.net

Another powerful PI technique is pervaporation, a membrane-based separation process that can be coupled with the esterification reactor. mdpi.com This method allows for the selective removal of water from the reaction mixture at lower temperatures (50–80 °C) compared to distillation, potentially cutting energy requirements by up to 50%. mdpi.com Integrating separation units like vapor permeation with distillation can further enhance efficiency, particularly in breaking azeotropes that may form between alcohols, esters, and water. researchgate.net

Continuous flow chemistry, or microreaction technology, represents a significant shift from conventional batch production. mt.com In a flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mt.com This approach offers numerous advantages stemming from the high surface-area-to-volume ratio in the small channels. mdpi.comresearchgate.net

Key benefits of continuous flow chemistry in ester production include:

Enhanced Safety: The small volume of reactants present in the reactor at any given time dramatically reduces the risks associated with highly exothermic or hazardous reactions. mt.comvapourtec.comstolichem.com This is particularly relevant for reactions involving potentially unstable compounds. mdpi.com

Superior Heat and Mass Transfer: The small dimensions of microreactors allow for rapid and efficient heat exchange, enabling precise temperature control and preventing the formation of hot spots that can lead to side reactions or decomposition. researchgate.netstolichem.com Faster mixing also reduces the influence of mass transport on the reaction rate. researchgate.net

Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility, higher product yields, and reduced impurity levels. mt.commt.com Reactions can often be conducted at temperatures above the solvent's boiling point by pressurizing the system, leading to significantly faster reaction rates. vapourtec.com

Rapid Optimization and Scalability: Flow chemistry allows for the rapid screening of various reaction conditions with minimal consumption of reagents. mt.com Scaling up production is often achieved by running the system for a longer duration or by operating multiple reactors in parallel ("numbering-up"), bypassing the complex challenges of scaling up batch reactors. stolichem.comriken.jp

While specific studies detailing the continuous flow synthesis of this compound are not extensively documented, the principles are directly applicable. For instance, a patent describes the continuous flow synthesis of tert-butyl peroxyneodecanoate, where raw materials are continuously fed into an integrated reactor, achieving a total reaction time of 180 seconds or less. google.comnus.edu.sg Similarly, the synthesis of other tert-butyl esters and peroxides has been successfully demonstrated in continuous flow systems, highlighting the technology's robustness. researchgate.net In one study, a flow process for di-tert-butyl peroxide synthesis achieved a 98.7% conversion in just 410 seconds. researchgate.net

The esterification of various fatty acids in microreactors has also shown remarkable efficiency. For example, the non-catalyzed esterification of 2-ethyl hexanoic acid in a Y-shape microreactor reached 99.3% conversion in 30 seconds at room temperature. researchgate.net These examples underscore the potential for developing highly efficient, safe, and scalable continuous processes for this compound production.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Ester Synthesis

| Feature | Conventional Batch Reactor | Continuous Flow Reactor (Microreactor) |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials. stolichem.com | Intrinsically safer due to small reactor hold-up. stolichem.com |

| Heat Transfer | Slower, potential for hot spots and thermal runaways. | Rapid and efficient, precise temperature control. researchgate.net |

| Mass Transfer | Limited by mixing efficiency, can be slow. | Very fast due to short diffusion distances. researchgate.net |

| Reaction Time | Often hours. | Can be reduced to seconds or minutes. researchgate.netresearchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control of temperature, pressure, residence time. mt.com |

| Scalability | Complex, requires reactor redesign ("scale-up"). | Simpler, achieved by "numbering-up" or longer run times. stolichem.com |

| Yield & Purity | Can be lower due to side reactions and impurities. | Often higher due to better control and selectivity. mt.com |

Future research is likely to focus on integrating these intensified processes, such as using advanced solid catalysts in continuous flow membrane reactors, and employing real-time monitoring and artificial intelligence for process optimization. mdpi.com These advancements promise a transformative platform for the next generation of ester synthesis, aligning with the principles of green chemistry and efficient, scalable industrial production. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.